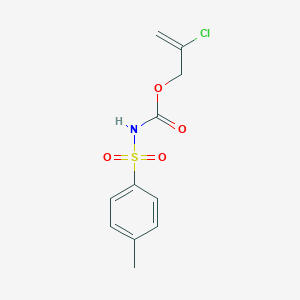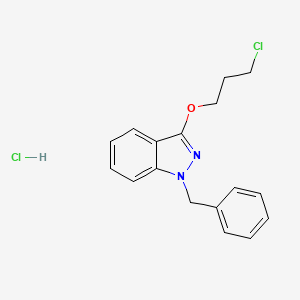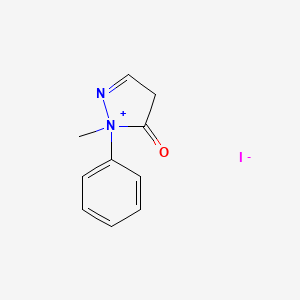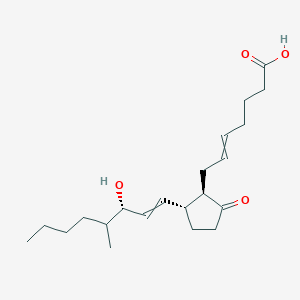![molecular formula C18H18O6 B14489858 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid CAS No. 63192-41-6](/img/structure/B14489858.png)
2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid is an organic compound characterized by the presence of two carboxyl groups attached to a biphenyl structure. This compound belongs to the class of dicarboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the carboxyl groups. One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
Industrial production of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as biphenyl alcohols, aldehydes, and substituted biphenyls.
Scientific Research Applications
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid involves its interaction with molecular targets through its carboxyl groups and biphenyl structure. These interactions can lead to the formation of noncovalent bonds with active sites of enzymes and receptors, affecting various biochemical pathways . The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diamine: A biphenyl derivative with two amines and two methyl groups, used in the synthesis of polyimides and enamines.
4,4’-diamino[1,1’-biphenyl]-2,2’-disulfonic acid: Another biphenyl derivative with amino and sulfonic acid groups, used in various chemical applications.
Uniqueness
2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]dipropanoic acid is unique due to its specific combination of carboxyl groups and biphenyl structure, which imparts distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
63192-41-6 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[4-[4-(1-carboxyethoxy)phenyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C18H18O6/c1-11(17(19)20)23-15-7-3-13(4-8-15)14-5-9-16(10-6-14)24-12(2)18(21)22/h3-12H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
ZJQHYUCSUYDDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)






![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
